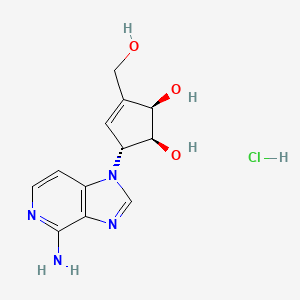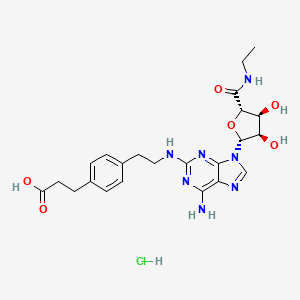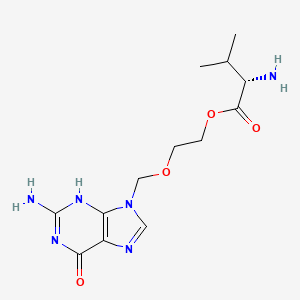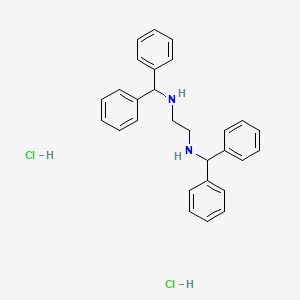
Amn082 dihydrochloride
Vue d'ensemble
Description
AMN082 dihydrochloride is a potent, selective, orally active, and brain penetrant mGlu7 receptor agonist . It potently inhibits cAMP accumulation and stimulates GTP binding (EC50 = 64-290 nM) in mGluR7 transfected cells . It is selective over mGlu1, 2, 3, 4, 5, 6, and 8, ionotropic receptors (up to 10 μM) .
Molecular Structure Analysis
The molecular formula of AMN082 dihydrochloride is C28H28N2 · 2HCl . Its molecular weight is 465.46 .Chemical Reactions Analysis
AMN082 dihydrochloride potently inhibits cAMP accumulation and stimulates GTP binding in mGluR7 transfected cells . This suggests that it plays a role in the regulation of intracellular signaling pathways.Physical And Chemical Properties Analysis
AMN082 dihydrochloride is soluble in water to 5 mM, in ethanol to 1 mM, and in DMSO to 100 mM . It is a solid substance .Applications De Recherche Scientifique
AMN082 dihydrochloride is a potent, selective, orally active, and brain penetrant mGlu7 receptor agonist . It potently inhibits cAMP accumulation and stimulates GTP binding (EC50 = 64-290 nM) in mGluR7 transfected cells . It’s selective over mGlu 1, 2, 3, 4, 5, 6, and 8, ionotropic receptors (up to 10 μM) . It also elevates plasma stress hormones in vivo .
-
Neuroscience Research
- AMN082 dihydrochloride is often used in neuroscience research, particularly in studies involving the mGlu7 receptor .
- It’s known to induce mGlu7 receptor internalization in dissociated hippocampal neurons .
- The compound is soluble in water to 5 mM, in ethanol to 1 mM, and in DMSO to 100 mM , which makes it suitable for various experimental setups.
-
Study of Brain Functions and Disorders
-
Pharmacological Research
- AMN082 dihydrochloride is used in pharmacological research due to its ability to act as a selective, orally active, and brain penetrant mGlu7 receptor agonist .
- It’s known to potently inhibit cAMP accumulation and stimulate GTP binding in mGluR7 transfected cells .
- The compound is also known to elevate plasma stress hormones in vivo .
-
Study of Receptor Internalization
-
Assessment of Neurotransmitter Amino Acids
-
Expansion of Research Opportunities
-
Modulation of Neurotransmitter Systems
-
Development of Therapeutic Drugs
-
Study of Stress Response
Orientations Futures
Propriétés
IUPAC Name |
N,N'-dibenzhydrylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2.2ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)29-21-22-30-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;/h1-20,27-30H,21-22H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQCDCNQANSUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017562 | |
| Record name | N,N'-Dibenzhydrylethane-1,2-diamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amn082 dihydrochloride | |
CAS RN |
97075-46-2 | |
| Record name | N,N'-Dibenzhydrylethane-1,2-diamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMN082 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



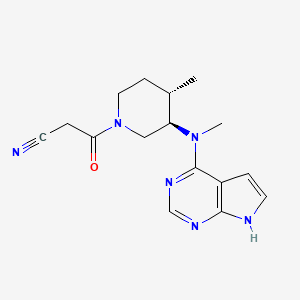
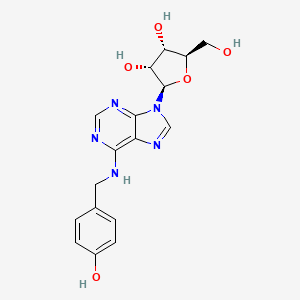
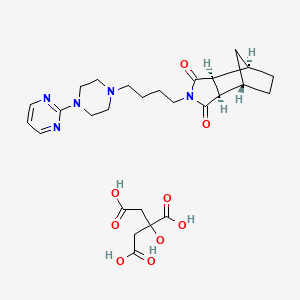

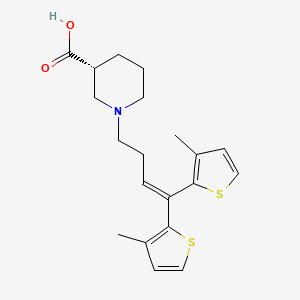
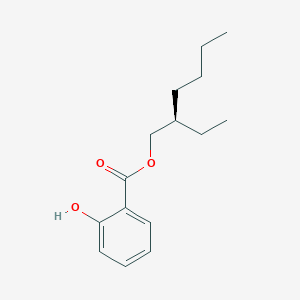
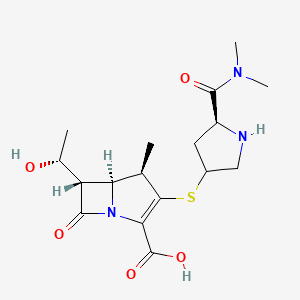
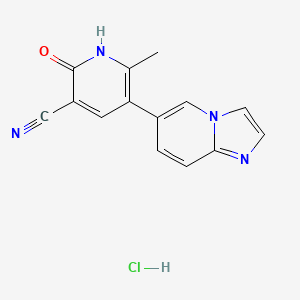
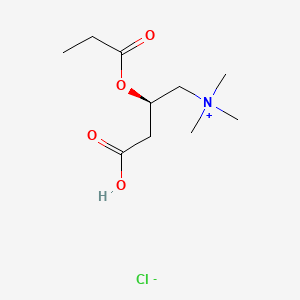
![4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile](/img/structure/B1662838.png)
